molecular formula C11H11NO3 B12516382 2-(Hydroxyimino)-1-phenylpentane-1,3-dione

2-(Hydroxyimino)-1-phenylpentane-1,3-dione

Katalognummer: B12516382
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: WUCYJAMDMQEJCU-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)-1-phenylpentane-1,3-dione is an organic compound with a unique structure that includes both hydroxyimino and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-phenylpentane-1,3-dione typically involves the reaction of substituted malonic esters with nitrosating agents. One common method is the nitrosation oximation of substituted malonic esters . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyimino)-1-phenylpentane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Hydroxyimino)-1-phenylpentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxyimino derivatives and phenyl-substituted compounds. Examples are:

Uniqueness

2-(Hydroxyimino)-1-phenylpentane-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

(E)-1-hydroxy-2-nitroso-1-phenylpent-1-en-3-one

InChI

InChI=1S/C11H11NO3/c1-2-9(13)10(12-15)11(14)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3/b11-10+

InChI-Schlüssel

WUCYJAMDMQEJCU-ZHACJKMWSA-N

Isomerische SMILES

CCC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O

Kanonische SMILES

CCC(=O)C(=C(C1=CC=CC=C1)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.